molecular formula C6H4ClN3O B1493697 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 90993-29-6

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B1493697
CAS No.: 90993-29-6
M. Wt: 169.57 g/mol
InChI Key: BOTDTBVMCJWRRM-UHFFFAOYSA-N
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Description

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure featuring both pyrimidine and pyrrole rings. This compound has gained attention in various scientific fields due to its potential biological and chemical applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential in regulating cell cycle progression and signal transduction pathways . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity and subsequent modulation of cellular processes.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Furthermore, the compound can activate apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and modulates cellular processes . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis via Cyclization: : The compound can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-chloropyrimidine and pyrrole derivatives. Reaction conditions typically include the use of strong acids or bases to facilitate cyclization.

  • Substitution Reactions: : Another method involves substituting a halogen atom in a pyrrolo[3,2-d]pyrimidine scaffold with a chlorine atom under specific conditions.

Industrial Production Methods

Industrial production often relies on scalable cyclization processes optimized for higher yields and purity. This involves using industrial-grade reagents and solvents, along with precise control of reaction parameters like temperature and pH.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can produce hydrogenated forms of the compound.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride are frequently used.

  • Substitution: : Reagents such as alkyl or aryl halides in the presence of bases facilitate substitution reactions.

Major Products

Oxidation typically yields hydroxylated or ketone derivatives. Reduction produces hydrogenated compounds, while substitution leads to a variety of alkylated or arylated derivatives.

Scientific Research Applications

  • Chemistry: : In organic synthesis, it serves as an intermediate for the construction of more complex heterocyclic compounds.

  • Biology: : It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

  • Medicine: : Ongoing research explores its use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:

  • 2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine: : Known for its potent bioactivity.

  • 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: : Exhibits unique chemical reactivity. This compound stands out due to its specific substitution pattern, which imparts distinctive properties and reactivity.

Properties

IUPAC Name

2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDTBVMCJWRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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